molecular formula C9H8ClIrNO2 B13784376 [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1) CAS No. 14243-22-2

[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)

Cat. No.: B13784376
CAS No.: 14243-22-2
M. Wt: 389.83 g/mol
InChI Key: BVCZKVKOKNWCSV-UHFFFAOYSA-N
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Description

[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) is a complex organometallic compound that features iridium as its central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) typically involves the coordination of iridium with the organic ligand [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone. The process often requires the use of iridium precursors such as iridium trichloride or iridium carbonyl complexes. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and may involve solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

    Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the organic ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in a variety of iridium complexes with different ligands .

Scientific Research Applications

[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) has several scientific research applications:

Mechanism of Action

The mechanism by which [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) exerts its effects involves the coordination of the iridium center with various substrates. This coordination facilitates electron transfer processes, which are crucial for catalytic activity. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating bond formation in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) is unique due to its specific ligand coordination, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in specialized catalytic processes and potential therapeutic applications.

Properties

CAS No.

14243-22-2

Molecular Formula

C9H8ClIrNO2

Molecular Weight

389.83 g/mol

InChI

InChI=1S/C9H8ClNO2.Ir/c1-7-2-3-9(11)8(4-7)10(5-12)6-13;/h2-4H,11H2,1H3;

InChI Key

BVCZKVKOKNWCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)Cl(=C=O)=C=O.[Ir]

Origin of Product

United States

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